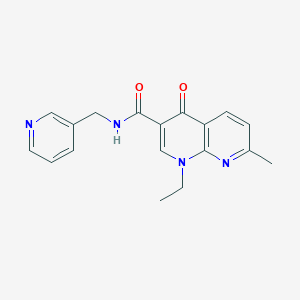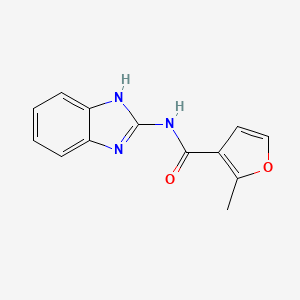
N,N'-bis(2-chlorophenyl)isophthalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(2-chlorophenyl)isophthalamide, also known as BCI, is a synthetic compound that belongs to the family of arylamide compounds. It has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In
作用机制
The mechanism of action of N,N'-bis(2-chlorophenyl)isophthalamide is still not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, N,N'-bis(2-chlorophenyl)isophthalamide can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects
N,N'-bis(2-chlorophenyl)isophthalamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N,N'-bis(2-chlorophenyl)isophthalamide has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
实验室实验的优点和局限性
One of the advantages of using N,N'-bis(2-chlorophenyl)isophthalamide in lab experiments is its specificity for cancer cells. N,N'-bis(2-chlorophenyl)isophthalamide has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using N,N'-bis(2-chlorophenyl)isophthalamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N,N'-bis(2-chlorophenyl)isophthalamide. One area of research is the development of more efficient synthesis methods for N,N'-bis(2-chlorophenyl)isophthalamide, which could make it more readily available for use in cancer research. Another area of research is the investigation of the potential of N,N'-bis(2-chlorophenyl)isophthalamide for use in combination with other anticancer agents, as well as the development of new formulations of N,N'-bis(2-chlorophenyl)isophthalamide to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of N,N'-bis(2-chlorophenyl)isophthalamide and its potential for use in the treatment of other diseases beyond cancer.
Conclusion
In conclusion, N,N'-bis(2-chlorophenyl)isophthalamide is a promising compound for cancer research due to its ability to inhibit the growth of cancer cells. Its specificity for cancer cells and minimal toxicity to normal cells make it a promising candidate for cancer treatment. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and formulations.
合成方法
N,N'-bis(2-chlorophenyl)isophthalamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by the reaction with 2-chloroaniline to form the intermediate compound, 2-chloro-N-(2-chlorophenyl)benzamide. This intermediate compound is then reacted with isophthalic acid to form N,N'-bis(2-chlorophenyl)isophthalamide.
科学研究应用
N,N'-bis(2-chlorophenyl)isophthalamide has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. N,N'-bis(2-chlorophenyl)isophthalamide has also been studied for its potential use in combination with other anticancer agents, such as paclitaxel, to enhance their effectiveness.
属性
IUPAC Name |
1-N,3-N-bis(2-chlorophenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJORMXFEQHUKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-bis(2-chlorophenyl)isophthalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)




![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)


